![molecular formula C28H23FN4O2S B2376650 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 2034347-58-3](/img/structure/B2376650.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their wide range of biological activities and are considered fruitful targets for cancer control .
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, followed by reflux with HCl and DMF. This is followed by a reaction with POCl3 under reflux conditions. The final step involves a reaction with Morpholine in a mixture of absolute ethanol and isopropanol .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its thieno[2,3-d]pyrimidine core. Thieno[2,3-d]pyrimidines are known to be involved in a variety of chemical reactions due to their versatile structure .Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
The development of novel ligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) is a significant area of application. For instance, the synthesis and radiosynthesis of derivatives such as DPA-714, which are designed with a fluorine atom in their structure, enable labeling with fluorine-18. This facilitates in vivo imaging using PET to study various diseases and conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antitumor Activities
The chemical structure of similar compounds has been explored for their selective antitumor activities. For example, research on derivatives like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate and its enantiomers has indicated certain selective anti-tumor activities. This highlights the potential of these compounds in the development of new antitumor drugs (Xiong Jing, 2011).
Antimicrobial Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has led to the creation of various derivatives with promising antimicrobial activities. These compounds have been assessed against the cotton leafworm, Spodoptera littoralis, showing the potential for development into new antimicrobial agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mécanisme D'action
Orientations Futures
Thieno[2,3-d]pyrimidine derivatives, including this compound, are a promising area of research in medicinal chemistry, particularly for their potential as anti-cancer agents . Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.
Propriétés
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O2S/c1-2-18-8-14-22(15-9-18)33-27(35)26-25(23(16-30-26)19-6-4-3-5-7-19)32-28(33)36-17-24(34)31-21-12-10-20(29)11-13-21/h3-16,30H,2,17H2,1H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVSNPUXQKEIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
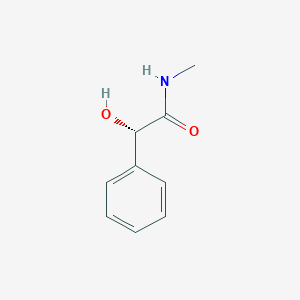
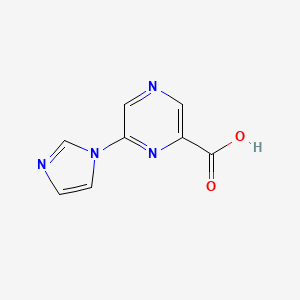
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2376569.png)
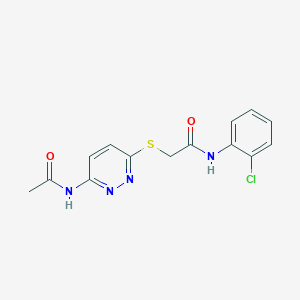

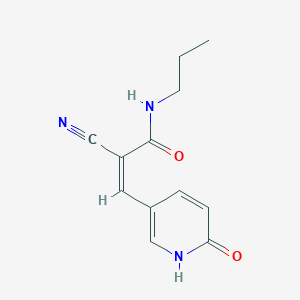
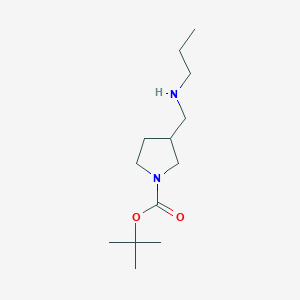
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
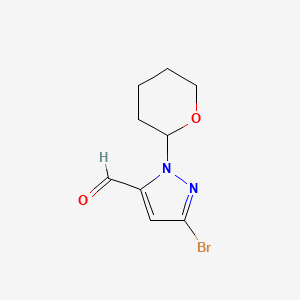
![tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2376585.png)

